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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-4'-

methoxypropiophenone

CAS No.: 111302-55-7

Cat. No.: B038690

Get Quote

Technical Whitepaper: 3-(4-Chlorophenyl)-4'-
methoxypropiophenone
Molecular Architecture, Synthetic Protocols, and
Pharmacological Relevance[1][2]
Executive Summary
3-(4-Chlorophenyl)-4'-methoxypropiophenone (CAS: 111302-55-7) is a diarylpropanoid

belonging to the dihydrochalcone class.[1][2] Structurally, it consists of a 4-methoxy-substituted

benzoyl moiety linked via a saturated ethylene bridge to a 4-chlorophenyl ring.[1][2] Unlike its

unsaturated counterpart (the chalcone), this molecule possesses a flexible alkyl linker,

imparting distinct steric and electronic properties that influence its binding affinity in protein-

ligand interactions.[1][2] It serves as a critical intermediate in the synthesis of pleiotropic

therapeutic agents, particularly in the development of anti-inflammatory and anti-parasitic

candidates.[1][2]
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Chemical Identity & Molecular Specifications
The compound is defined by a specific substitution pattern on the 1,3-diphenylpropane

skeleton.[1][2] The 4'-methoxy group acts as an electron-donating group (EDG) on the ketone-

bearing ring, while the 4-chloro substituent provides lipophilicity and metabolic stability on the

distal ring.[1][2]

Table 1: Core Chemical Data
Parameter Specification

IUPAC Name
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-

1-one

Common Name 4'-Methoxy-3-(4-chlorophenyl)propiophenone

CAS Registry Number 111302-55-7

Molecular Formula

Molecular Weight 274.74 g/mol

Exact Mass 274.076 g/mol

SMILES COc1ccc(cc1)C(=O)CCc2ccc(Cl)cc2

InChIKey ZBTZYDKQZYEMDA-UHFFFAOYSA-N

Molecular Architecture & Connectivity
The molecule's biological activity is dictated by its pharmacophores: the hydrogen-bond

accepting carbonyl, the lipophilic chlorophenyl tail, and the electron-rich methoxy head.[1][2]

Figure 1: Structural Connectivity Map
The following diagram illustrates the functional connectivity and electronic zones of the

molecule.[1][2]
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Caption: Functional decomposition of 3-(4-Chlorophenyl)-4'-methoxypropiophenone
showing electronic zoning.

Physicochemical Profile
Understanding the physicochemical properties is essential for predicting ADME (Absorption,

Distribution, Metabolism, Excretion) behavior.[1][2]

Lipophilicity (LogP): Predicted values range from 4.1 to 4.2.[1][2] This indicates high

lipophilicity, suggesting the compound will have high membrane permeability but may require

formulation strategies (e.g., micronization or lipid-based delivery) to improve aqueous

solubility.[1][2]

Hydrogen Bonding:

Donors (HBD): 0

Acceptors (HBA): 2 (Ketone oxygen, Methoxy oxygen)[1][2]

Rotatable Bonds: 4 (Methoxy-Ar, Ar-CO, CO-C, C-C).[1][2] This flexibility allows the molecule

to adopt multiple conformations within a binding pocket.[1][2]

Melting Point: While the unsaturated chalcone precursor melts at ~130–131 °C, the

saturated dihydrochalcone typically exhibits a lower melting point due to the loss of planar

rigidity.[1][2]
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Two primary pathways are established for the synthesis of this scaffold. Method A is preferred

for laboratory-scale structural variation, while Method B is often utilized for direct, scalable

access.[1][2]

Method A: The "Classic" Two-Step Route (Aldol +
Hydrogenation)
This method allows for the independent modification of both aryl rings before coupling.[1][2]

Step 1: Claisen-Schmidt Condensation

Reagents: 4-Methoxyacetophenone + 4-Chlorobenzaldehyde.[1][2][3]

Catalyst: NaOH (aq) in Ethanol.[1][2][3]

Conditions: Room temperature, 2–4 hours.

Product: 4-Chloro-4'-methoxychalcone (Yellow precipitate).[1][2]

Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

Step 2: Catalytic Hydrogenation

Reagents: Chalcone intermediate +

gas (balloon or Parr shaker).

Catalyst: 10% Pd/C or Raney Nickel.[1][2]

Solvent: Ethyl Acetate or Ethanol.[1][2][4]

Conditions: Ambient pressure/temperature, monitor via TLC until alkene spot disappears.

Note: Careful monitoring is required to prevent reduction of the ketone or hydrogenolysis

of the C-Cl bond (though C-Cl is generally stable under mild Pd/C conditions).[1][2]

Method B: Friedel-Crafts Acylation[1][2][7]
Reagents: Anisole (Methoxybenzene) + 3-(4-Chlorophenyl)propionyl chloride.[1][2]
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Note: The acid chloride is prepared from 3-(4-chlorophenyl)propanoic acid and thionyl

chloride.[1][2]

Catalyst: Aluminum Chloride (

) or Lewis Acid equivalent.[1][2][4]

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

Conditions:

to RT.

Selectivity: The methoxy group directs the acylation to the para position.[1][2][4]

Figure 2: Synthetic Workflow Diagram
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Caption: Step-wise synthesis via the Claisen-Schmidt condensation and subsequent reduction.

Structural Characterization (Spectroscopy)
To validate the synthesis of the saturated propiophenone (and ensure no chalcone remains),

the following NMR signals are diagnostic.

NMR (CDCl

, 400 MHz):

3.87 ppm (s, 3H): Methoxy group (

).[1][2]

3.05 ppm (t, 2H):

-methylene protons (

).[1][2] This triplet is distinct from the alkene doublets (

) seen in the chalcone.[1][2]

3.25 ppm (t, 2H):

-methylene protons (

).[1][2]

6.9 – 7.9 ppm (m, 8H): Aromatic protons.[1][2] The protons ortho to the ketone will appear
most downfield (

ppm).[1][2]

IR Spectroscopy:

: C=O stretch (Ketone).[1][2]

Absence of

(strong): The C=C alkene stretch of the chalcone should be absent.

: C-Cl stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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